2-Aminobenzophenone
Overview
Description
2-Aminobenzophenone, also known as this compound, is a useful research compound. Its molecular formula is C13H11NO and its molecular weight is 197.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9422. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Structure Analysis
2-Aminobenzophenone has been studied for its crystal and molecular structures. Researchers found that its crystals are monoclinic, featuring intramolecular and intermolecular hydrogen bonds which contribute to a linear chain structure. Such structural insights are fundamental in understanding the chemical and physical properties of this compound (Antolini et al., 1985).
Synthesis and Anticancer Activity
A significant application of this compound derivatives is in the field of anticancer research. These compounds have been synthesized and tested for their potential anticancer activities. The presence of a chlorine atom in the benzophenone molecule has been associated with increased activity (Cortez-Maya et al., 2012).
Chemical Synthesis Methods
Various methods for synthesizing this compound have been explored. For instance, the synthesis from 2-arylindoles under oxygen conditions without transition metal catalysts (Yu et al., 2016), and a method involving nucleophilic substitution reactions under ultrasonic irradiation (Safaei‐Ghomi et al., 2007).
Reactivity with Other Chemicals
The reactivity of this compound with other chemicals has been a subject of study. For instance, its reaction with trimethylphosphine complexes of nickel and cobalt leading to N–H bond cleavage products (Zhang et al., 2013).
Synthetic Applications
The compound has been used in synthesizing a range of other chemicals, such as Benzo[e]-1,3,4-triazepine derivatives (Ishiwaka et al., 1970) and in studies involving mass-spectrometric analysis of its derivatives and metabolites (Golovenko et al., 1986).
Pharmaceutical Synthesis
2-Aminobenzophenones have been used in the synthesis of pharmaceutical compounds, including minor tranquilizers and potential antitumor drugs (Ivanov et al., 2006), (Ahmed et al., 2019).
Safety and Hazards
2-Aminobenzophenone can cause serious eye irritation, skin irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .
Relevant Papers One relevant paper discusses a novel, one-pot, three-step synthetic method to prepare 2-aminobenzophenones from 2-alkynyl arylazides . Another paper presents a regioselective, efficient and convenient synthesis of 2-aminobenzophenones through acylation of anilines with α-oxocarboxylic acids assisted by tert-butyl nitrite .
Mechanism of Action
Target of Action
2-Aminobenzophenone is a derivative of Benzophenone . It has been reported to act as allosteric enhancers (AEs) at the A(1) adenosine receptor (A(1)AR) . The A(1)AR is a G protein-coupled receptor involved in various physiological processes, including inhibition of adenylate cyclase, induction of phospholipase C activity, and modulation of potassium channels .
Mode of Action
This binding can enhance or inhibit the receptor’s response to adenosine, depending on the specific characteristics of the enhancer .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the adenosine signaling pathway . By acting as an allosteric enhancer at the A(1)AR, this compound can modulate the effects of adenosine on this pathway . This can lead to changes in adenylate cyclase activity, phospholipase C activity, and potassium channel modulation .
Pharmacokinetics
Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) properties would be expected to influence its bioavailability and therapeutic effects .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context in which it is used. As an allosteric enhancer of the A(1)AR, it could potentially enhance or inhibit the physiological effects of adenosine, depending on its specific properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its stability and its ability to interact with the A(1)AR
Biochemical Analysis
Biochemical Properties
2-Aminobenzophenone is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It has been shown to exhibit modulation activity of GABA A receptor-mediated currents in isolated Purkinje neurons
Molecular Mechanism
Its modulation activity of GABA A receptor-mediated currents suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Properties
IUPAC Name |
(2-aminophenyl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOBFOXLCJIFLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182592 | |
Record name | 2-Aminobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2835-77-0 | |
Record name | 2-Aminobenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2835-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Aminobenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002835770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminobenzophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9422 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Aminobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-aminobenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.740 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Benzoylaniline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SY4HY89TQ9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-aminobenzophenone?
A1: The molecular formula of this compound is C13H11NO, and its molecular weight is 197.23 g/mol.
Q2: Are there any unique spectroscopic features of this compound?
A2: Yes, this compound exhibits characteristic spectroscopic features. For instance, it shows distinct peaks in its 1H and 13C NMR spectra, confirming its structure. []
Q3: How does the molecular structure of this compound influence its properties?
A3: The presence of both an amino group and a benzophenone moiety in its structure gives this compound its unique reactivity. The amino group can participate in nucleophilic reactions, while the benzophenone group offers sites for electrophilic attack and can engage in various cyclization reactions. [, , , , ]
Q4: What are some common synthetic applications of this compound?
A4: this compound serves as a versatile precursor in the synthesis of various heterocyclic systems, including quinolines, quinazolines, benzodiazepines, and more. These heterocyclic compounds find applications in pharmaceuticals, materials science, and other fields. [, , , , , , , ]
Q5: Can you describe a specific example of using this compound in heterocycle synthesis?
A5: this compound reacts with aliphatic acids in polyphosphoric acid to yield 2-anilino-4-phenylquinoline derivatives. This reaction follows a mechanism similar to the Friedländer reaction. []
Q6: How does microwave irradiation influence reactions involving this compound?
A6: Microwave irradiation can significantly accelerate reactions involving this compound, such as the Friedländer condensation with heteroaromatic ketones. This allows for faster and more efficient synthesis of quinoline derivatives. []
Q7: What role does polyphosphoric acid play in reactions with this compound?
A7: Polyphosphoric acid acts as a dehydrating agent and a reaction medium in several transformations involving this compound. It promotes cyclization reactions, leading to the formation of heterocyclic compounds like quinolines and benzo[b][1,8]naphthyridines. [, ]
Q8: Are there any catalytic methods for synthesizing this compound derivatives?
A8: Yes, palladium-catalyzed reactions have proven successful in synthesizing this compound derivatives. For example, a palladium-catalyzed direct addition of arylboronic acids to 2-aminobenzonitriles efficiently yields various 2-aminobenzophenones. []
Q9: Can you provide an example where this compound acts as a ligand in metal complexes?
A9: this compound and its derivatives can chelate with various metal ions, such as copper, nickel, and zinc, forming metal complexes. These complexes exhibit interesting magnetic and spectral properties, making them potentially useful in diverse applications. [, , ]
Q10: What is known about the structure-activity relationship (SAR) of this compound derivatives?
A10: Research suggests that substituents on the this compound core can significantly influence its biological activity. For example, the presence and position of halogen atoms on the benzophenone ring can impact the anticancer activity of certain derivatives. [, ]
Q11: Have any biological activities been reported for this compound derivatives?
A11: Yes, this compound derivatives have shown potential in various biological areas. Some derivatives display anticancer activity against different cancer cell lines. [, ]
Q12: Are there any studies investigating the metabolism of this compound in biological systems?
A12: Studies have explored the metabolism of this compound derivatives in rats. Results indicate that these compounds undergo biotransformation, forming metabolites like glucuronide conjugates. The extent of metabolism can be influenced by substituents on the this compound scaffold. [, ]
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